molecular formula C22H27N3O4 B14205263 N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine CAS No. 827613-25-2

N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine

Cat. No.: B14205263
CAS No.: 827613-25-2
M. Wt: 397.5 g/mol
InChI Key: IMKAGSVDMGWNTG-OALUTQOASA-N
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Description

N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine is a synthetic compound that belongs to the class of peptides It is characterized by the presence of a phenylcarbamoyl group attached to the L-leucyl-L-phenylalanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine typically involves the coupling of L-leucyl-L-phenylalanine with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the peptide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers. These machines can efficiently couple amino acids and other reagents in a stepwise manner, allowing for the large-scale production of the compound. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The phenylcarbamoyl group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The phenylcarbamoyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Substitution reactions may require the use of catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylcarbamoyl oxides, while reduction can produce amines.

Scientific Research Applications

N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex peptides and proteins.

    Biology: The compound can be used to study protein-protein interactions and enzyme-substrate relationships.

    Industry: The compound can be used in the development of novel materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and other interactions with the active sites of enzymes, thereby modulating their activity. The compound may also interact with cell membranes, affecting their permeability and function.

Comparison with Similar Compounds

N-(Phenylcarbamoyl)-L-leucyl-L-phenylalanine can be compared with other similar compounds, such as:

    N-(Phenylcarbamoyl)-L-alanyl-L-phenylalanine: Similar structure but with an alanine residue instead of leucine.

    N-(Phenylcarbamoyl)-L-valyl-L-phenylalanine: Contains a valine residue instead of leucine.

    N-(Phenylcarbamoyl)-L-isoleucyl-L-phenylalanine: Contains an isoleucine residue instead of leucine.

These compounds share similar chemical properties but may differ in their biological activity and applications. The presence of different amino acid residues can influence the compound’s interaction with molecular targets and its overall stability.

Properties

CAS No.

827613-25-2

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-(phenylcarbamoylamino)pentanoyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C22H27N3O4/c1-15(2)13-18(25-22(29)23-17-11-7-4-8-12-17)20(26)24-19(21(27)28)14-16-9-5-3-6-10-16/h3-12,15,18-19H,13-14H2,1-2H3,(H,24,26)(H,27,28)(H2,23,25,29)/t18-,19-/m0/s1

InChI Key

IMKAGSVDMGWNTG-OALUTQOASA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)NC2=CC=CC=C2

Origin of Product

United States

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